Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1170572-92-5) is a fluorinated imidazopyridine derivative characterized by a 2-fluorophenyl substituent at the 6-position of the heterocyclic core and an ethyl ester group at the 2-position. It is commercially available from suppliers like ECA International Corporation and BLDpharm, with purities typically ≥95% .
Properties
Molecular Formula |
C16H13FN2O2 |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H13FN2O2/c1-2-21-16(20)14-10-19-9-11(7-8-15(19)18-14)12-5-3-4-6-13(12)17/h3-10H,2H2,1H3 |
InChI Key |
YBEWRCLDGLPYMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide . The reaction is usually carried out in the presence of a catalyst such as a Lewis acid or a transition metal complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of metal-free catalysts and environmentally benign solvents, are often employed to minimize the ecological impact .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at reactive sites such as double bonds or hydroxyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or neutral conditions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Acidic (H₂SO₄) | Ketones or epoxide-like |
| Oxidative coupling | CuI, O₂ | Aerobic conditions | Cross-linked derivatives |
The fluorinated phenyl group may influence reactivity by stabilizing oxidized intermediates.
Reduction Reactions
Reduction typically targets carbonyl groups (e.g., esters) or aromatic rings. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Ester reduction | LiAlH₄ | THF, reflux | 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
The ethyl ester group is particularly reactive, enabling conversion to carboxylic acids.
Substitution Reactions
The fluorinated phenyl group directs electrophilic substitution due to the electron-withdrawing nature of fluorine. Nucleophilic aromatic substitution is also possible at activated positions.
| Reaction Type | Reagents | Mechanism | Product |
|---|---|---|---|
| Electrophilic substitution | NO₂⁺, SO₃H | Fluorine directs substitution | Substituted fluorophenyl derivatives |
| Nucleophilic substitution | NH₃, OH⁻ | Activated aromatic positions | Amino- or hydroxyl-substituted derivatives |
The imidazo[1,2-a]pyridine core may also participate in substitution, depending on the reactivity of the nitrogen atoms.
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acidic hydrolysis | HCl, H₂O | Reflux | Carboxylic acid |
| Basic hydrolysis | NaOH, H₂O | Aqueous solution | Sodium carboxylate salt |
This reaction is critical for generating bioactive derivatives in medicinal chemistry.
Cyclization Reactions
The compound may undergo intramolecular cyclization if reactive groups (e.g., carbonyls, amines) are present. Triflic anhydride or microwave irradiation can facilitate such processes .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Cyclodehydration | Triflic anhydride | 2-methoxypyridine | Tricyclic derivatives |
| Microwave-assisted | Neat reagents | Microwave, 65°C | Cyclized imidazopyridines |
These reactions often lead to fused heterocycles with enhanced stability .
Metal-Catalyzed Reactions
Copper (CuI) or iodine catalysis enables oxidative coupling or C-N bond formation. These reactions are compatible with diverse functional groups .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidative coupling | CuI, O₂ | Aerobic, THF | Cross-linked derivatives |
| C-N bond formation | Flavin, I₂ | Aqueous solution | Imidazopyridine derivatives |
Such methods are efficient for constructing complex heterocycles .
Scientific Research Applications
Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate with structurally related compounds:
*Calculated molecular weight based on formula C₁₆H₁₃FN₂O₂.
Key Observations :
- Substituent Effects : The 2-fluorophenyl group introduces steric bulk and electron-withdrawing properties compared to smaller halogen (Br, Cl, F) or alkyl (CH₃) substituents. This may influence solubility, metabolic stability, and target binding .
- Synthetic Accessibility: Bromo and chloro analogs are synthesized via Suzuki-Miyaura coupling or direct halogenation, achieving yields >70% .
Biological Activity
Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₀H₉FN₂O₂
- Molecular Weight : 208.19 g/mol
- CAS Number : 367500-93-4
Antitubercular Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including this compound, against Mycobacterium tuberculosis (Mtb). The compound exhibits significant activity against both drug-sensitive and multidrug-resistant strains of Mtb.
- Mechanism of Action : The proposed mechanism involves inhibition of key enzymes in the bacterial metabolic pathway, which disrupts cell wall synthesis and leads to bacterial cell death.
- Minimum Inhibitory Concentration (MIC) : In vitro studies indicate that related compounds have MIC values ranging from 0.07 to 0.14 μM against extensively drug-resistant strains of Mtb .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives has revealed several critical factors influencing their biological activity:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the phenyl ring significantly enhances antibacterial potency. For instance, compounds with halogen substitutions at the 6-position showed improved activity compared to unsubstituted variants .
- Linker Variations : Modifications in the linker between the imidazo and phenyl rings also impact biological efficacy. Flexible linkers have been associated with better target binding and increased lipophilicity, which is crucial for membrane penetration .
Study on Antitubercular Agents
A recent study synthesized a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine derivatives and evaluated their biological activity. Among these, certain compounds demonstrated low nanomolar MIC values against both sensitive and resistant Mtb strains. Specifically, compounds with a 6-fluoro substitution exhibited promising pharmacokinetic profiles and low cytotoxicity .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| Compound A | 0.006 | Anti-Mtb |
| Compound B | 0.045 | Anti-Mtb |
| Compound C | >128 | Cytotoxicity |
Safety Profile
The safety profile of this compound has been assessed through cytotoxicity assays using VERO cell lines. Results indicated that the compound is non-cytotoxic at concentrations exceeding 128 μM, suggesting a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
